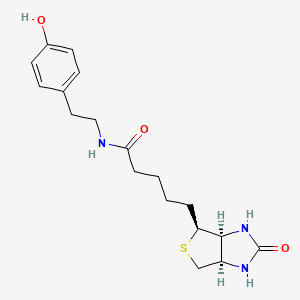

Biotinyl tyramide

Übersicht

Beschreibung

Biotinyliertes Tyramid ist ein Biotin-Derivat, das hauptsächlich als Reagenz für die Tyramid-Signalverstärkung (TSA) verwendet wird. Diese Verbindung wird häufig in Immunhistochemie (IHC) und In-situ-Hybridisierung (ISH)-Protokollen verwendet, sowohl bei der chromogenen als auch bei der Fluoreszenzdetektion . Die Summenformel von Biotinyliertem Tyramid lautet C18H25N3O3S und es hat ein Molekulargewicht von 363,47 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Biotinyliertes Tyramid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Biotin und Tyramid beinhalten. Der Syntheseweg umfasst typischerweise die Aktivierung von Biotin mit einem Kupplungsreagenz, gefolgt von der Reaktion mit Tyramid unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Biotinyliertem Tyramid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotinyl tyramide can be synthesized through a series of chemical reactions involving biotin and tyramide. The synthetic route typically involves the activation of biotin with a coupling reagent, followed by the reaction with tyramide under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Biotinyliertes Tyramid durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Das reaktive Zwischenprodukt, das während der Oxidation gebildet wird, kann kovalent an Tyrosinreste in Proteinen binden.

Häufige Reagenzien und Bedingungen

Wasserstoffperoxid: Wird als Oxidationsmittel in Gegenwart von HRP verwendet.

Meerrettichperoxidase (HRP): Katalysiert die Oxidation von Biotinyliertem Tyramid.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von Biotinyliertem Tyramid gebildet wird, ist ein biotinyliertes Protein, das mit markierten Streptavidin-Konjugaten nachgewiesen werden kann .

Wissenschaftliche Forschungsanwendungen

Biotinyl tyramide is a reagent used for signal amplification in various applications, including immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), Western blot, in situ hybridization (ISH), and APEX proximity labeling . It is known for enhancing assay sensitivity and enabling the detection of low-abundance targets .

Tyramide Signal Amplification (TSA)

TSA, also known as catalyzed reporter deposition (CARD), is a versatile enzyme amplification technique that improves assay sensitivity . The process relies on the ability of horseradish peroxidase (HRP), in the presence of low concentrations of hydrogen peroxide, to convert a labeled tyramine-containing substrate into an oxidized, highly reactive free radical. This free radical then covalently binds to tyrosine residues near the HRP .

The signal amplification achieved through the turnover of multiple tyramide substrates per peroxidase label allows for ultrasensitive detection of low-abundance targets and the use of smaller amounts of antibodies and hybridization probes . In IHC applications, the sensitivity enhancements from the TSA method allow for increased primary antibody dilutions to reduce nonspecific background signals and can overcome weak immunolabeling caused by suboptimal fixation procedures or low levels of target expression . this compound is considered to achieve maximal IHC detection among all TSA reagents .

Factors Affecting Biotinyl-Tyramide-Based In Situ Hybridization

Several factors can affect the efficacy of biotinyl-tyramide-based in situ hybridization assays:

- Tissue Unmasking: A tissue unmasking regimen that includes treatment with 10 mM sodium citrate pH 6.0 at 95 degrees C followed by digestion with pepsin/0.2 M HCl is critical for both sensitivity and clean background .

- Probe and Streptavidin-Peroxidase Conjugate Concentrations: Concentrations of both probe and primary streptavidin-peroxidase conjugate are critical for sensitivity .

- Hybridization Mix and Stringency Washes: The pH of the hybridization mix and stringency washes are critical for sensitivity .

- Probe Composition: Certain probes are more associated with background staining than others, and in these instances, the composition of the hybridization mix solution is especially critical to avoid background .

- Chromogen Preference: 3-amino-9-ethylcarbazole is preferred over 3,3'-diaminobenzidene as a chromogen because background was cleaner .

Wirkmechanismus

Biotinyl tyramide exerts its effects through a process known as tyramide signal amplification (TSA). The mechanism involves the following steps:

Binding: A probe binds to the target molecule in the sample.

Secondary Detection: The probe is detected using an HRP-labeled antibody or streptavidin conjugate.

Catalysis: HRP catalyzes the oxidation of this compound in the presence of hydrogen peroxide.

Deposition: The oxidized this compound forms a reactive intermediate that covalently binds to nearby tyrosine residues.

Detection: The biotinylated proteins are detected using labeled streptavidin conjugates.

Vergleich Mit ähnlichen Verbindungen

Biotinyliertes Tyramid ist aufgrund seiner hohen Empfindlichkeit und Spezifität bei der Signalverstärkung einzigartig. Ähnliche Verbindungen sind:

Biotin-XX-Tyramid: Ein weiteres Biotin-Derivat, das zur Signalverstärkung verwendet wird.

Biotin-Anilin: Wird für die Markierung und Detektion in verschiedenen Assays verwendet.

Geldanamycin-Biotin: Wird für die Proteinmarkierung und -detektion verwendet.

Biotinyliertes Tyramid zeichnet sich durch seine Effizienz bei der Signalverstärkung aus, was es zu einem wertvollen Werkzeug für verschiedene Anwendungen in der wissenschaftlichen Forschung macht.

Biologische Aktivität

Biotinyl tyramide is a powerful reagent used primarily in signal amplification techniques, particularly in immunohistochemistry (IHC) and in situ hybridization (ISH). Its unique properties enable enhanced detection sensitivity for low-abundance targets, making it invaluable in various biological and medical research applications.

This compound is chemically characterized as (3aS,4S,6aR)-Hexahydro-N-[2-(4-hydroxyphenyl)ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide, with a CAS number of 41994-02-9. It boasts a purity of ≥98% and is often utilized in conjunction with horseradish peroxidase (HRP) to facilitate catalyzed reporter deposition (CARD), allowing for the localized deposition of multiple biotin molecules adjacent to the HRP enzyme .

The primary mechanism by which this compound operates involves the HRP-catalyzed oxidation of tyramine to form highly reactive phenoxyl radicals. These radicals covalently bind to tyrosine residues near the HRP, leading to the deposition of this compound. This process significantly amplifies the signal from target proteins or nucleic acids, enhancing detection sensitivity by over 100-fold compared to conventional methods .

Applications

This compound is widely applied across various fields:

- Immunohistochemistry : It enhances antigen detection in tissue samples, allowing for better visualization of specific proteins.

- In Situ Hybridization : Utilized for detecting low-copy nucleic acid sequences, it improves the sensitivity and specificity of hybridization assays .

- Fluorescence Techniques : this compound can be used in fluorescence-based assays to visualize cellular structures with high resolution .

Research Findings

Numerous studies have demonstrated the efficacy of this compound in enhancing biological assays:

- Tyramide Signal Amplification in Cancer Research : In a study involving cervical cancer cell lines (SiHa, HeLa, and CaSki), this compound was employed to improve the detection of HPV sequences within formalin-fixed paraffin-embedded tissues. The results indicated that this compound significantly reduced background staining while enhancing signal clarity, thereby facilitating accurate data interpretation .

- G-Quadruplex Labeling : Research showed that this compound could be used effectively for self-biotinylation of G-quadruplexes (GQs), enhancing their detection in live cells. The study reported that GQ biotinylation was over 10^4 times more specific compared to duplex DNA, indicating its potential for applications in molecular biology .

- Multiplex Fluorescent Detection : A recent advancement involved a novel system using fluorochromized tyramide-glucose oxidase (FT-GO) combined with this compound for multiplex fluorescent imaging. This method allowed for enhanced immunofluorescence signals while maintaining low background levels, showcasing its utility in complex biological systems .

Case Studies

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXNOBHWODXCW-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.